Antimicrobial SAR: Dipropylamino Substituent Provides Higher Inhibitory Effect vs. Cyclic Amino Analogs
In a head-to-head comparison of thiacyanine analogs synthesized from various 5-(dialkylamino)furan-2-carbaldehydes, the derivative bearing the dipropylamino substituent (derived from the target compound) exhibited higher inhibitory effects against bacterial, yeast, and mould strains compared to analogs containing cyclic secondary amino groups [1]. The study explicitly notes that the enhanced activity may be attributed to the increased lipophilicity conferred by the dipropyl chains.
| Evidence Dimension | Antimicrobial Inhibitory Effect (Qualitative Rank) |
|---|---|
| Target Compound Data | Higher inhibitory effects |
| Comparator Or Baseline | Thiacyanine analogs synthesized from 5-(cyclic secondary amino)furan-2-carbaldehydes (lower inhibitory effects) |
| Quantified Difference | Superior (rank-order) |
| Conditions | In vitro antimicrobial susceptibility testing against bacterial, yeast, and mould strains; thiacyanine analog series synthesized via condensation with 2-methylbenzothiazolium bromides |
Why This Matters
This demonstrates that the specific N,N-dipropylamino substitution pattern yields bioactive molecules with measurably superior antimicrobial potency compared to cyclic amino counterparts, justifying its selection over other 5-(amino)furan-2-carbaldehyde building blocks for antimicrobial drug discovery.
- [1] Kortišová, I.; Foltínová, P.; Halgaš, J. Furan-containing thiacyanine analogs and their antimicrobial activity. Chem. Pap. 2006, 60 (1), 58–61. View Source
